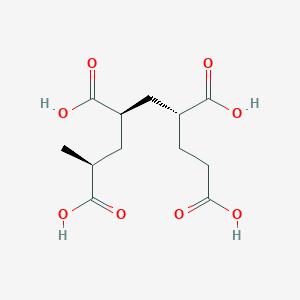
Octane-1,3,5,7-Tetracarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OCTANE-1,3,5,7-TETRACARBOXYLIC ACID is an organic compound with the molecular formula C12H18O8. It belongs to the class of tetracarboxylic acids and derivatives, characterized by the presence of four carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTANE-1,3,5,7-TETRACARBOXYLIC ACID typically involves multi-step organic reactionsFor instance, the Brown-Kharasch photochlorocarbonylation is a notable method used in the synthesis of similar tetracarboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, ensuring high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
OCTANE-1,3,5,7-TETRACARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carboxyl groups into other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, and ammonium nitrate. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
OCTANE-1,3,5,7-TETRACARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of OCTANE-1,3,5,7-TETRACARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes such as carboxypeptidase A1, influencing various biochemical processes. The compound’s four carboxyl groups play a crucial role in its binding and activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Adamantanetetracarboxylic acid: An adamantane derivative with four carboxyl groups, used in hydrogen-bonded organic frameworks.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Used in the preparation of polyamic acids and polyimides.
Uniqueness
OCTANE-1,3,5,7-TETRACARBOXYLIC ACID stands out due to its specific molecular structure and the unique arrangement of carboxyl groups. This gives it distinct chemical properties and reactivity compared to other tetracarboxylic acids .
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(3R,5R,7S)-octane-1,3,5,7-tetracarboxylic acid |
InChI |
InChI=1S/C12H18O8/c1-6(10(15)16)4-8(12(19)20)5-7(11(17)18)2-3-9(13)14/h6-8H,2-5H2,1H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
UEYGDIASMOPQFG-XLPZGREQSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CC(CC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



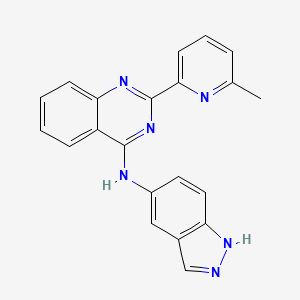
![3-{3-[(Dimethylamino)methyl]-1h-Indol-7-Yl}propan-1-Ol](/img/structure/B10756325.png)
![4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide](/img/structure/B10756326.png)
![(3r,4s)-1-[6-(6-Methoxypyridin-3-Yl)pyrimidin-4-Yl]-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-Amine](/img/structure/B10756344.png)
![8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-](/img/structure/B10756347.png)
![[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone](/img/structure/B10756360.png)
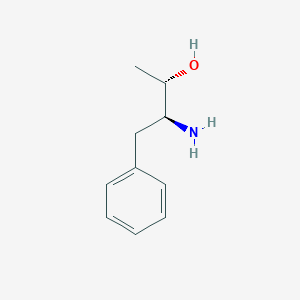
![4-(3-{[5-(Trifluoromethyl)pyridin-2-Yl]oxy}benzyl)piperidine-1-Carboxylic Acid](/img/structure/B10756369.png)
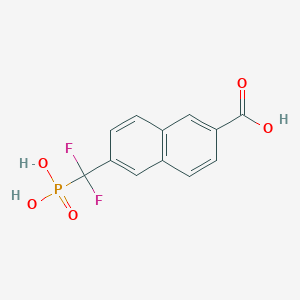
![6,7-Dimethoxy-4-[(3r)-3-(2-Naphthyloxy)pyrrolidin-1-Yl]quinazoline](/img/structure/B10756382.png)
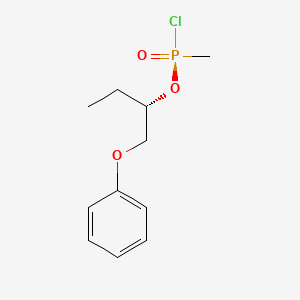
![2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol](/img/structure/B10756390.png)
![3-({3-[(1S,4aS,6S,7S,9S,9aR)-1,6-dimethyl-2-oxodecahydro-6,9-epoxy-4a,7-methanobenzo[7]annulen-1-yl]propanoyl}amino)-2,4-dihydroxybenzoic acid](/img/structure/B10756391.png)
